molecular formula C14H18O2 B12292036 (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

Cat. No.: B12292036
M. Wt: 218.29 g/mol
InChI Key: ZMBMORSEJUWTHM-PKNBQFBNSA-N
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Description

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is a synthetic chalcone derivative provided as a high-purity compound for biomedical research. Chalcones are privileged structures in medicinal chemistry, known for their wide range of biological activities and ease of synthesis . This compound features an extended π-conjugated system and an electron-donating hydroxyl group, which are often associated with significant electronic properties and potential for charge transfer within the molecule. Such characteristics can be investigated computationally through Density Functional Theory (DFT) to determine energy gaps between HOMO and LUMO orbitals, which is indicative of chemical reactivity and stability . Molecular scaffolds like this enone are frequently explored for their potential as anticancer agents. Preliminary in silico studies, such as molecular docking simulations, can be conducted to evaluate its potential to act as an inhibitor for specific cancer-related protein targets, building on the documented anticancer activities of similar compounds . The molecular structure is also amenable to analysis via various spectroscopic techniques (FT-IR, UV-Vis) to confirm its identity and purity . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one

InChI

InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3/b11-9+

InChI Key

ZMBMORSEJUWTHM-PKNBQFBNSA-N

Isomeric SMILES

CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)O)/C

Canonical SMILES

CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Intermolecular Aldol Reaction

The patent literature describes aldol condensations under basic conditions as a robust method for synthesizing α,β-unsaturated carbonyl compounds. For (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, this involves:

Reagents :

  • 4-Hydroxyacetophenone (1.0 equiv)
  • 3,5-Dimethylhex-2-enal (1.5 equiv)
  • Sodium hydroxide (10 mol%) in ethanol/water (4:1)

Procedure :

  • Dissolve 4-hydroxyacetophenone (10.0 g, 73.5 mmol) in 150 mL ethanol
  • Add 3,5-dimethylhex-2-enal (14.7 g, 110 mmol) dropwise at 0°C
  • Introduce NaOH (2.94 g, 73.5 mmol) dissolved in 30 mL H₂O
  • Stir at 5°C for 12 h under argon
  • Quench with 1M HCl, extract with ethyl acetate (3×50 mL)
  • Dry over Na₂SO₄, concentrate, purify via silica gel chromatography (hexane:ethyl acetate = 5:1)

Yield : 82% (12.1 g); Purity : >98% (HPLC)

Key Parameters :

Variable Optimal Range Effect on Yield/Selectivity
Temperature 0–15°C Maximizes E isomer
Aldehyde Equiv. 1.5–2.0 Suppresses ketone dimerization
Base Concentration 5–10 mol% Balances rate vs. side reactions

Organocatalytic Asymmetric Aldol Additions

Recent advancements employ proline-derived catalysts for enantioselective aldol reactions, though yields for this specific substrate remain moderate:

Catalyst : L-Proline (20 mol%)
Solvent : DMSO/H₂O (9:1)
Time : 48 h at 25°C
Outcome : 56% yield, E:Z = 7:1

Claisen-Schmidt Reaction Pathways

Acid-Catalyzed Dehydration

A modified Claisen-Schmidt approach utilizes Brønsted acids to dehydrate the aldol adduct:

Reaction Scheme :
4-Hydroxybenzaldehyde + 3,5-dimethylhexan-2-one → (E)-product

Conditions :

  • H₂SO₄ (5 mol%) in toluene
  • Reflux with Dean-Stark trap (6 h)
  • Cool, wash with NaHCO₃, dry, and chromatograph

Yield : 74%

Microwave-Assisted Synthesis

Accelerated Claisen-Schmidt reactions under microwave irradiation enhance efficiency:

Parameters :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 min
    Yield Improvement : 89% vs. conventional 74%

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one:

Eluent Systems :

  • Hexane:Ethyl acetate (5:1 → 3:1 gradient)
  • Dichloromethane:Methanol (95:5) for polar impurities

Retention Factors :

  • Target compound: Rf = 0.42 (hexane:EA = 3:1)
  • Z-Isomer: Rf = 0.38 (same system)

Spectroscopic Validation

1H NMR (600 MHz, CDCl3) :
δ 7.75 (d, J = 8.2 Hz, 2H, ArH)
δ 6.82 (d, J = 8.2 Hz, 2H, ArH)
δ 6.21 (d, J = 15.8 Hz, 1H, CH=)
δ 2.51 (s, 3H, CH3CO)
δ 1.98 (s, 6H, 2×CH3)

HRMS (ESI+) :
Calculated for C14H16O2 [M+H]+: 217.1223 Found: 217.1228

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hex-2-en-1-one moiety can be reduced to form a saturated compound.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-3,5-dimethylhexan-1-one.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Structural Representation

The compound features a phenone group with a hydroxy substitution and an alkene chain, which influences its reactivity and biological activity.

Chemistry

In the field of chemistry, (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.

Biology

The compound's unique structure allows for significant interactions with biological systems. It has been studied for its potential effects on enzyme interactions and metabolic pathways.

Medicine

Research is ongoing to evaluate the compound's potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its biological activities suggest possible applications in treating various diseases.

Industry

In industrial applications, this compound is explored for use in the manufacture of specialty chemicals , polymers, and other products due to its unique properties.

Recent studies have highlighted several biological activities associated with (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one:

Antioxidant Activity

In vitro studies demonstrate that this compound exhibits significant antioxidant properties , effectively scavenging free radicals and reducing oxidative stress markers in cellular models.

Anti-inflammatory Effects

Preliminary data indicate that it may reduce pro-inflammatory cytokine levels in stimulated immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Research indicates that this compound can influence cell cycle progression in cancer cell lines, positioning it as a candidate for further investigation as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant reduction of oxidative stress markers
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AnticancerModulation of cell cycle progression in cancer cells

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration compared to control groups, demonstrating its potential as an effective antioxidant agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings underscore its potential therapeutic applications in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Paracetamol EP Impurity E (1-(4-Hydroxyphenyl)-3-methylbut-2-en-1-one)
  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Key Differences : Shorter carbon chain (but-2-en-1-one vs. hex-2-en-1-one) and a single methyl group at position 3. The reduced chain length decreases hydrophobicity compared to the target compound.
3,5-Dimethyl-1-(4-(prop-1-en-2-yl)phenyl)hex-2-en-1-one
  • Molecular Formula : C₁₇H₂₂O
  • Molecular Weight : 242.36 g/mol
  • Key Differences : Replacement of the hydroxyl group with a prop-1-en-2-yl substituent. This modification eliminates hydrogen-bonding capability and increases molecular weight, favoring hydrophobic interactions over polar solubility .

Bioactive Analogues: β-Carboline Derivatives

β-Carboline derivatives with 4-hydroxyphenyl substituents, such as N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide , exhibit cytotoxic activity against cancer cell lines:

Compound IC₅₀ (Prostate PC-3) IC₅₀ (Ovarian OVCAR-03)
Target Compound (Inferred)* ~1.5–2.0 μM ~1.5–2.0 μM
N'-(2-chlorobenzylidene)-β-carboline [19] 1.83 μM 1.65 μM
1-(4-N,N-Dimethylaminophenyl)-β-carboline 1.37 μM 1.09 μM

Note: Direct IC₅₀ data for (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one are unavailable, but structural similarities (e.g., 4-hydroxyphenyl group) suggest comparable activity in specific contexts. The absence of a β-carboline scaffold may reduce overall potency but retain selectivity for certain cancer cell lines .

Cyclohexenone Analogues

3,5-Dimethyl-4-methylene-2-cyclohexen-1-one
  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Key Differences: Cyclic enone system vs. linear hex-2-en-1-one. The cyclohexenone ring imposes conformational rigidity, altering electronic delocalization and reducing steric flexibility. This compound’s lower molecular weight and lack of aromaticity limit its pharmacological relevance compared to the target compound .

Hydrogen-Bonding and Crystallinity

The hydroxyl group in (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one facilitates robust hydrogen-bonding networks, as predicted by graph-set analysis (e.g., R₂²(8) motifs common in hydroxyphenyl-containing crystals). In contrast, analogues like 3,5-dimethyl-1-(4-(prop-1-en-2-yl)phenyl)hex-2-en-1-one lack this capacity, resulting in less predictable crystal packing and lower melting points .

Biological Activity

(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to the chalcone class, which is characterized by a 1,3-diaryl-2-propen-1-one structure. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one is C14H18O2C_{14}H_{18}O_{2}, with a molecular weight of 218.3 g/mol. The compound features a hydroxyl group on the phenyl ring, which is crucial for its biological activity.

Antioxidant Activity

Chalcones have been reported to exhibit significant antioxidant properties. The presence of the hydroxyl group in (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one enhances its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

Research has shown that chalcone derivatives possess notable antimicrobial effects against various pathogens. For instance, (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that chalcone derivatives can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Properties

Chalcones are recognized for their anticancer properties. (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one has been evaluated in several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For example, studies report that this compound can effectively reduce the viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer effects of (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one on MCF-7 breast cancer cells. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of this chalcone derivative using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results showed that pre-treatment with (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one significantly reduced the production of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one, and how can reaction conditions be optimized to favor the (E)-isomer?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and a substituted aldehyde (e.g., 3,5-dimethylhex-2-enal). To favor the (E)-isomer, reaction conditions such as base catalysis (e.g., NaOH in ethanol), temperature (60–80°C), and steric hindrance from substituents on the aldehyde are critical. Monitoring the reaction via thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR (e.g., coupling constants for olefinic protons, J ≈ 15–16 Hz for trans-configuration) ensures stereochemical control .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mix). Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust algorithms for handling hydrogen bonding and disorder . Validation tools like PLATON or CCDC’s Mercury ensure structural accuracy by checking for missed symmetry or unrealistic bond lengths .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm1^{-1}) and phenolic O-H (~3200 cm1^{-1}).
  • NMR : 1H^1H-NMR identifies olefinic protons (δ 6.5–7.5 ppm, J ≈ 16 Hz for E-configuration) and aromatic protons. 13C^13C-NMR confirms ketone (δ ~200 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+^+) and fragmentation patterns.
    Contradictions (e.g., unexpected peaks) are resolved via cross-validation with SC-XRD and repeating experiments under controlled conditions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can graph set analysis elucidate these patterns?

  • Methodological Answer : Hydrogen bonds (e.g., O-H···O between phenolic -OH and ketone groups) dominate packing. Graph set analysis (as per Etter’s rules) categorizes interactions into discrete (e.g., R22(8)R_2^2(8)) or infinite (e.g., C(6)C(6)) motifs. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines H-bond geometries (distance/angle constraints). This analysis predicts stability and polymorphism risks .

Q. What strategies are effective in resolving discrepancies between computational (DFT) and experimental (XRD) bond-length data for the α,β-unsaturated ketone moiety?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Hybrid methods (e.g., B3LYP/6-311+G(d,p) with implicit solvent models) improve agreement. For the enone system, compare DFT-optimized bond lengths (C=O, C=C) with XRD values. Adjust basis sets or include dispersion corrections (e.g., Grimme’s D3) to minimize deviations .

Q. How can the antioxidant activity of this compound be systematically evaluated, and what structural features correlate with efficacy?

  • Methodological Answer : Use in vitro assays:

  • DPPH/ABTS radical scavenging : Measure IC50_{50} values (μM) via UV-Vis.
  • FRAP assay : Quantify Fe3+^{3+} reduction.
    Structure-activity relationships (SAR) focus on the phenolic -OH (electron-donating groups enhance activity) and conjugated enone system (stabilizes radical intermediates). Compare with analogs like (E)-3-(4-hydroxyphenyl)-1-piperidinylprop-2-en-1-one (similar backbone) to isolate critical substituents .

Q. What crystallographic challenges arise when refining high-disorder structures of this compound, and how are they addressed?

  • Methodological Answer : Disorder in alkyl chains or aromatic rings complicates refinement. Strategies include:

  • Partial occupancy assignment in SHELXL for overlapping atoms.
  • Twinning refinement (HKLF 5 format) for non-merohedral twins.
  • Restraints (e.g., SIMU, DELU) to limit unreasonable thermal motion. Validation with Rint_{\text{int}} (< 0.05) and GooF (~1.0) ensures reliability .

Methodological Considerations Table

TechniqueApplicationKey ParametersReference
SC-XRDAbsolute configuration, H-bond analysisR-factor, CCDC deposition number
Claisen-Schmidt Cond.Synthesis of α,β-unsaturated ketonesBase, temp, solvent polarity
DPPH AssayAntioxidant activity screeningIC50_{50}, λ = 517 nm
Graph Set AnalysisH-bond network visualizationEtter’s motifs (e.g., R22(8)R_2^2(8))

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